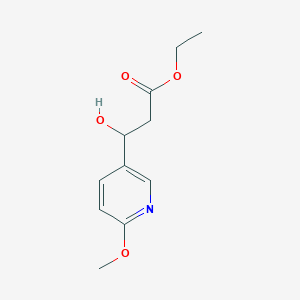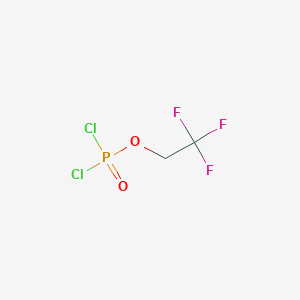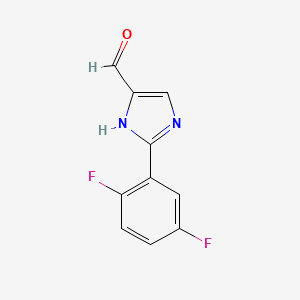
Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate is an organic compound with a molecular formula of C11H15NO4. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a hydroxypropanoate ester group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(6-methoxy-3-pyridyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(6-methoxy-3-pyridyl)propanol.
Substitution: Formation of various substituted pyridylpropanoates depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-Hydroxy-3-(4-methoxy-3-pyridyl)propanoate
- Ethyl 3-Hydroxy-3-(5-methoxy-3-pyridyl)propanoate
- Ethyl 3-Hydroxy-3-(6-ethoxy-3-pyridyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate is unique due to the specific position of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H15NO4/c1-3-16-11(14)6-9(13)8-4-5-10(15-2)12-7-8/h4-5,7,9,13H,3,6H2,1-2H3 |
InChI-Schlüssel |
SYRIDMNNNJZRSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CN=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)
![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)









